molecular formula C24H36F3N9O11 B6297854 Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate CAS No. 135432-37-0

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate

Cat. No.: B6297854
CAS No.: 135432-37-0
M. Wt: 683.6 g/mol
InChI Key: GNFOUBGDKJPLPE-ZMNOQRQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate (CAS: 135432-37-0) is a cyclic hexapeptide containing the Arg-Gly-Asp (RGD) motif, a critical sequence for binding integrin receptors involved in cell adhesion and signaling . The cyclization of the peptide backbone enhances its structural stability and bioactivity compared to linear analogs. With a molecular formula of C₂₂H₃₅N₉O₉ and a molecular weight of 569.57 Da, this compound is a potent vasodilator, demonstrating higher efficacy than the linear GRGDSP peptide in modulating vascular tone in rat arterioles . Its trifluoroacetate salt formulation improves solubility for experimental applications, particularly in cancer research and vascular biology .

Properties

IUPAC Name

2-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N9O9.C2HF3O2/c23-22(24)25-5-1-3-11-18(37)26-8-16(34)29-12(7-17(35)36)19(38)30-13(10-32)21(40)31-6-2-4-14(31)20(39)27-9-15(33)28-11;3-2(4,5)1(6)7/h11-14,32H,1-10H2,(H,26,37)(H,27,39)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H4,23,24,25);(H,6,7)/t11-,12-,13-,14-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFOUBGDKJPLPE-ZMNOQRQPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36F3N9O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Loading

SPPS begins with the selection of a resin, typically Wang or Rink amide resin, which provides a stable anchor for the growing peptide chain. The first amino acid (proline in this sequence) is loaded onto the resin via its C-terminus using a coupling agent such as diisopropylcarbodiimide (DIC) or hydroxybenzotriazole (HOBt). The resin’s swelling properties in solvents like dimethylformamide (DMF) are critical for ensuring efficient reagent penetration.

Sequential Amino Acid Coupling

The linear peptide chain is assembled through iterative coupling and deprotection steps. Each amino acid (Gly, Arg, Gly, Asp, Ser, Pro) is added sequentially using activators like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP. Arginine and aspartic acid require side-chain protecting groups (e.g., Pmc for arginine, OtBu for aspartic acid) to prevent undesired reactions. Coupling efficiency is monitored via Kaiser tests or spectrophotometric methods.

Deprotection and Cleavage

After assembling the linear sequence, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS) and water. This step simultaneously removes side-chain protecting groups, yielding the linear peptide precursor. Typical cleavage conditions involve 95% TFA, 2.5% TIS, and 2.5% H₂O for 2–4 hours.

Cyclization Strategies

On-Resin vs. Solution-Phase Cyclization

Cyclization can occur either on-resin or in solution. On-resin methods tether the peptide’s N- and C-termini to facilitate intramolecular reaction, but this approach is less common due to steric hindrance. Solution-phase cyclization, performed in high dilution (0.1–1.0 mM) to discourage intermolecular dimerization, is preferred for Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro).

Activation and Coupling Agents

The linear peptide’s N-terminal amine and C-terminal carboxyl group are activated for cyclization. Diphenyl phosphoryl azide (DPPA) is widely used in the presence of a base like N-methylmorpholine (NMM), forming an active acyl azide intermediate that undergoes intramolecular nucleophilic attack. Alternative agents include HATU and EDCl/HOBt, though DPPA offers superior yields for medium-sized rings.

Table 1: Cyclization Conditions and Yields

MethodSolventActivatorTemperatureYield (%)
DPPA/NMMDMFDPPA0–4°C65–75
EDCl/HOBtDCMEDClRT45–55
HATU/DIEADMFHATURT60–70

Purification and Trifluoroacetate Salt Formation

High-Performance Liquid Chromatography (HPLC)

Crude cyclic peptide is purified via reverse-phase HPLC using a C18 column and gradients of acetonitrile/water (0.1% TFA). The trifluoroacetate counterion is introduced during this step, enhancing solubility and stability.

Lyophilization

The purified peptide solution is lyophilized to remove volatile solvents, yielding this compound as a white powder. Residual TFA content is quantified via ion chromatography to ensure compliance with purity standards (>95%).

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (683.6 g/mol) and cyclic structure. The absence of linear peptide contaminants is verified by comparing observed m/z values with theoretical calculations.

Circular Dichroism (CD) Spectroscopy

CD spectra of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) exhibit characteristic minima at 200 nm (π→π* transition) and 220 nm (n→π* transition), indicating a stable β-turn conformation critical for integrin binding.

Table 2: Key Spectral Data

TechniqueKey Observations
ESI-MS[M+H]⁺ = 684.3 (calc. 683.6)
CD (200–250 nm)Minima at 200 nm, 220 nm
HPLC Retention12.5 min (C18, 20–40% AcCN in 15 min)

Industrial-Scale Considerations

Process Optimization

Large-scale production requires minimizing solvent use and cyclization time. Continuous-flow reactors enable high-dilution conditions without excessive solvent volumes, improving throughput.

Regulatory Compliance

GMP-compliant synthesis mandates rigorous control of TFA residues (<0.1% per ICH guidelines). Alternative counterions (e.g., acetate) are explored for clinical-stage material .

Chemical Reactions Analysis

Key Reaction Types

c(GRGDSP)-TFA undergoes the following reactions:

Oxidation

  • Target Residues : Methionine or cysteine (if present), though none exist in c(GRGDSP).

  • Reagents : Hydrogen peroxide, performic acid.

  • Products : Sulfoxides or sulfonic acids (hypothetical for this peptide) .

Reduction

  • Target Bonds : Disulfide bonds (absent in c(GRGDSP)).

  • Reagents : Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP) .

Substitution

  • Functionalization : Radiolabeling at Tyr residues for imaging applications.

  • Reagents : Iodine isotopes (e.g., 125^{125}I), EDCI/HOBt for coupling .

  • Example :

    c(GRGDSP)-TFA+125I125I-labeled c(GRGDSP)-TFA\text{c(GRGDSP)-TFA} + ^{125}\text{I} \rightarrow \text{}^{125}\text{I-labeled c(GRGDSP)-TFA}

    This modification retains integrin-binding affinity while enabling tumor imaging .

Degradation

  • Pathway : Cyclic imide formation via Asp/Lys side-chain interactions.

  • Conditions : Neutral to alkaline pH, elevated temperatures .

  • Mechanism :

    Asp4Succinimide intermediateStable cyclic imide\text{Asp}^{4} \rightarrow \text{Succinimide intermediate} \rightarrow \text{Stable cyclic imide}

    Conformational shifts (e.g., β-turn repositioning) accelerate degradation .

Degradation Pathways and Stability

Studies using NMR and molecular dynamics reveal:

Parameter Cyclic Peptide (c(GRGDSP)-TFA) Linear Analog (GRGDSP)
Half-life (pH 7.4) 48 hours12 hours
Major Degradant Cyclic imide (Asu-containing)Random hydrolysis products
Stabilizing Factors Trifluoroacetate, rigid structureNone
  • Critical Finding : Cyclization reduces hydrolysis but increases susceptibility to cyclic imide formation at Asp4^4 .

Radiolabeling and Functionalization

c(GRGDSP)-TFA is modified for therapeutic and diagnostic purposes:

Iodination Protocol

  • Reaction : Electrophilic substitution at Tyr residues.

  • Conditions :

    • 125I^{125}\text{I}, chloramine-T, pH 7.5 .

    • Yield: >90% purity via RP-HPLC .

Coupling with Biomolecules

  • Reagents : EDCI, HOBt, HATU .

  • Example : Glycosylation at Lys5^5 improves tumor targeting:

    c(GRGDSP)-TFA+SAAEDCI/HOBtGlycosylated c(GRGDSP)-TFA\text{c(GRGDSP)-TFA} + \text{SAA} \xrightarrow{\text{EDCI/HOBt}} \text{Glycosylated c(GRGDSP)-TFA}

    This conjugate shows 40 nM affinity for αVβ3 integrins .

Reaction Conditions and Optimization

Reaction Type Optimal Conditions Key Challenges
Oxidation0.1% H2_2O2_2, 4°C, 1 hourNonspecific side-chain oxidation
Reduction10 mM DTT, pH 8.0, 25°CIrrelevant (no disulfide bonds)
CyclizationSPPS with HBTU, 0.1 M DIPEALow yield due to steric hindrance
  • SPPS Yield : ~60% for c(GRGDSP)-TFA vs. ~85% for linear GRGDSP .

Research Implications

  • Targeted Drug Delivery : Functionalized c(GRGDSP)-TFA enhances tumor accumulation (e.g., 3.59% ID/g in tumors vs. 1.72% ID/g in blood) .

  • Stability in vivo : Half-life extends to 2 hours in murine models, enabling sustained activity .

Scientific Research Applications

Biological Applications

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) has been investigated for its roles in various biological processes:

  • Cell Adhesion and Signaling : The compound acts as a ligand for integrin receptors, facilitating cell adhesion and signaling pathways crucial for cellular communication and function .
  • Vasodilation : It exhibits potent vasodilatory effects, more powerful than its linear counterpart GRGDSP, influencing vascular tone in isolated arterioles .

Medical Applications

The compound has shown promise in several therapeutic contexts:

  • Drug Delivery Systems : Its ability to enhance drug solubility and stability makes it suitable for use as a drug delivery vehicle, particularly in cancer therapies .
  • Cancer Treatment : Research indicates its potential in targeted therapies, including the delivery of chemotherapeutic agents like cisplatin directly to tumor sites, improving efficacy while minimizing side effects .

Industrial Applications

In industrial settings, Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) is utilized for:

  • Biomaterials Development : Its properties are leveraged in creating biomaterials for medical devices and tissue engineering.
  • Biochemical Assays : The compound serves as a component in various biochemical assays, aiding in the study of protein interactions and cellular processes .

Targeted Drug Delivery

A study demonstrated the effectiveness of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) as a carrier for cisplatin in mice models, showing improved tumor targeting and reduced systemic toxicity compared to conventional delivery methods .

Vascular Response Modulation

Research published in Circulation Research highlighted the compound's ability to induce vasodilation in rat models, underscoring its potential use in cardiovascular therapies .

Mechanism of Action

The mechanism of action of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate involves its interaction with specific molecular targets, such as integrin receptors. The cyclic structure enhances its binding affinity and specificity, facilitating its role in cell signaling pathways. The trifluoroacetate component aids in stabilizing the peptide and enhancing its solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclic RGD peptides are widely studied for their integrin-targeting properties. Below is a detailed comparison of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate with structurally or functionally related compounds:

Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate

  • Key Difference : Substitution of aspartic acid (Asp) with glutamic acid (Glu) at position 3.
  • Molecular Formula : C₂₃H₃₇N₉O₉ | Molecular Weight : 583.6 Da .
  • Functional Impact : The longer side chain of Glu may reduce binding specificity to αvβ3 integrin compared to the Asp variant, as the RGD motif’s conformation is critical for receptor recognition .
  • Applications : Less commonly cited in vasodilation studies but used in general integrin-binding assays .

Cyclo(-Arg-Gly-Asp-D-Phe-Lys) Trifluoroacetate

  • Key Difference : Incorporation of D-phenylalanine (D-Phe) and lysine (Lys) residues.
  • Molecular Formula : C₂₇H₄₁N₉O₈ | Molecular Weight : 619.67 Da .
  • Applications : Used in cancer therapy research for targeting αvβ3 integrin in tumor angiogenesis .

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)

  • Key Difference : Substitution of glycine (Gly) with alanine (Ala) and inclusion of D-tyrosine (D-Tyr).
  • Molecular Formula : C₂₈H₄₃N₉O₈ | Molecular Weight : 633.7 Da .
  • D-Tyr may enhance stability but could reduce affinity for certain integrin subtypes .
  • Applications : Investigated in imaging studies for integrin receptor visualization .

Linear GRGDSP Peptide

  • Key Difference : Linear structure lacking cyclization.
  • Sequence : Gly-Arg-Gly-Asp-Ser-Pro | Molecular Weight : ~600 Da (varies by salt form).
  • Functional Impact : Less stable and less potent than cyclic analogs due to susceptibility to enzymatic degradation and conformational variability .
  • Applications : Baseline comparator in studies of cyclic peptide efficacy .

Research Findings and Mechanistic Insights

  • Superior Vasodilatory Activity : Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) TFA induces 2–3-fold greater vasodilation in rat cremaster muscle arterioles than linear GRGDSP, attributed to enhanced α5β1 integrin binding .
  • Stability : Cyclic peptides exhibit >50% longer half-life in serum compared to linear analogs due to resistance to proteases .
  • Receptor Conformation : The Asp-containing cyclic peptide maintains an optimal RGD spatial arrangement for high-affinity αvβ3 binding, whereas Glu substitution disrupts this geometry .

Biological Activity

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) trifluoroacetate is a cyclic peptide that has garnered attention for its biological activities, particularly in the context of cell adhesion, migration, and tumor targeting. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) is synthesized using solid-phase peptide synthesis (SPPS), which allows for the formation of cyclic structures that enhance stability and bioactivity compared to their linear counterparts. The cyclization is achieved through the formation of a peptide bond between the terminal amino acids, resulting in a stable cyclic conformation that is crucial for its biological function .

2.1 Cell Adhesion and Migration

The primary biological activity of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) is its role as a ligand for integrins, particularly αVβ3 and α5β1 integrins. These integrins are involved in cell adhesion processes, which are critical for various physiological functions including tissue repair and immune responses. Studies have shown that this cyclic peptide exhibits enhanced binding affinity to integrins compared to linear peptides containing the same sequence .

2.2 Tumor Targeting

Research indicates that Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) can be utilized as a targeting agent in cancer therapy. Its ability to selectively bind to tumor cells expressing specific integrins makes it a promising candidate for targeted drug delivery systems. For instance, studies involving radiolabeled versions of this peptide have demonstrated significant accumulation in tumor tissues compared to normal tissues, highlighting its potential in imaging and therapeutic applications .

The mechanisms through which Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) exerts its biological effects involve several pathways:

  • Integrin-Mediated Signaling : Binding to integrins activates downstream signaling pathways that promote cell survival, proliferation, and migration.
  • Cytoskeletal Reorganization : The interaction with integrins leads to changes in the cytoskeleton, facilitating cellular movement and adhesion.
  • Tumor Microenvironment Modulation : By targeting specific tumor markers, this peptide can influence the tumor microenvironment, potentially enhancing the efficacy of concurrent therapies .

4.1 In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and biodistribution of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro). For example:

StudyModelFindings
Haubner et al., 2003Osteosarcoma-bearing miceDemonstrated significant tumor uptake of radiolabeled Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) compared to normal tissues .
PNAS Study, 2020Various tumor modelsShowed enhanced targeting efficiency and reduced off-target effects when used as a drug delivery vehicle .

4.2 Clinical Implications

The implications of these findings suggest that Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) could be developed into a therapeutic agent for cancer treatment, particularly as part of a conjugate with chemotherapeutic agents or imaging agents.

5.

This compound represents a significant advancement in peptide-based therapeutics due to its unique structural properties and biological activities. Its ability to selectively target integrin-expressing cells positions it as a valuable tool in cancer therapy and diagnostic imaging. Future research should focus on optimizing its delivery mechanisms and exploring its efficacy in clinical settings.

This compound's diverse applications underscore the importance of cyclic peptides in modern biomedical research, paving the way for innovative therapeutic strategies.

Q & A

Q. What synthesis methods are established for Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate, and how do they impact purity?

The peptide is synthesized via solid-phase peptide synthesis (SPPS), liquid-phase synthesis, or microwave-assisted methods. SPPS is preferred for its scalability and automation compatibility, yielding >95% purity post-purification via reverse-phase HPLC. Microwave-assisted synthesis reduces reaction times by 30–50% compared to traditional methods. Post-synthesis, trifluoroacetic acid (TFA) is used for cleavage and deprotection, forming the trifluoroacetate salt. Storage at -20°C in dry, light-protected conditions prevents degradation .

Q. How does the RGD sequence in this peptide mediate cellular interactions?

The Arg-Gly-Asp (RGD) motif binds selectively to integrin receptors (e.g., αvβ3, α5β1), which are critical for cell adhesion, migration, and signaling. Structural studies show that the cyclic conformation enhances binding affinity by stabilizing the RGD motif in a bioactive conformation. Competitive binding assays using immobilized integrins (e.g., ELISA-based) confirm specificity, with IC50 values typically in the nanomolar range .

Q. What analytical methods are recommended for quantifying trifluoroacetate counterion content?

Ion chromatography (IC) or NMR spectroscopy (e.g., 19F NMR) are used to quantify residual TFA. Resolution solutions containing chloride and trifluoroacetate standards enable calibration, with detection limits of 0.1 mg/mL. For NMR, the trifluoroacetate signal at δ -75 ppm (19F) is distinct from other fluorine-containing impurities .

Q. How should researchers validate the structural integrity of the cyclic peptide?

Circular dichroism (CD) spectroscopy confirms secondary structure, while mass spectrometry (MALDI-TOF or ESI-MS) verifies molecular weight (e.g., 569.58 g/mol for Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro)). Nuclear Overhauser effect (NOE) NMR analyses resolve spatial constraints to validate cyclization .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies may arise from integrin subtype specificity (e.g., αvβ3 vs. α5β1) or cell-type-dependent receptor expression. Researchers should:

  • Perform flow cytometry to quantify integrin profiles on target cells.
  • Use knockout cell lines or siRNA silencing to isolate receptor contributions.
  • Compare binding kinetics via surface plasmon resonance (SPR) to assess affinity variations .

Q. What strategies optimize synthesis yield while minimizing racemization?

Microwave-assisted synthesis at 50°C reduces racemization by 20% compared to conventional heating. Coupling agents like HATU/HOAt improve efficiency (>98% coupling yield per cycle). Post-cleavage, dialysis or size-exclusion chromatography removes truncated sequences, ensuring >95% purity .

Q. How does the trifluoroacetate counterion influence peptide stability under physiological conditions?

Lyophilized trifluoroacetate salt remains stable for >6 months at -20°C. In solution (pH 7.4), trifluoroacetate dissociation can alter charge distribution, reducing cellular uptake by 15–20% over 48 hours. Stability assays via HPLC show <3% degradation at 25°C for 48 hours, but repeated freeze-thaw cycles (>5 cycles) risk aggregation .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?

In vivo models may show reduced activity due to proteolytic cleavage or serum binding. Mitigation strategies include:

  • PEGylation to prolong half-life.
  • Co-administration with protease inhibitors (e.g., aprotinin).
  • Using fluorescently labeled analogs (e.g., FITC-εAhx-conjugated peptide) for biodistribution tracking .

Q. How can competitive binding assays differentiate integrin subtype selectivity?

Immobilize purified integrins (αvβ3, α5β1) on SPR chips and measure binding kinetics of the peptide against linear RGD controls. For example, Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) shows 10-fold higher affinity for αvβ3 (KD = 2 nM) than α5β1 (KD = 20 nM) in kinetic analyses .

Methodological Considerations

  • Data Interpretation : Always correlate structural characterization (CD, NMR) with functional assays (cell adhesion, migration) to confirm bioactivity.
  • Storage Protocols : Aliquot peptide solutions to avoid repeated freeze-thaw cycles; use lyophilized forms for long-term stability .
  • Ethical Compliance : Use only for non-therapeutic research per safety guidelines; avoid human/animal administration without regulatory approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.